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Compound of Interest

2-Bromo-1-(3,4-
Compound Name:

dichlorophenyl)ethanone

Cat. No.: B105186

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-1-
(3,4-dichlorophenyl)ethanone, a compound of interest in synthetic chemistry and drug
development. This document outlines its physicochemical properties and predicted spectral
characteristics, offering a foundational reference for its identification and characterization.

Physicochemical Properties

2-Bromo-1-(3,4-dichlorophenyl)ethanone, with the chemical formula CsHsBrCIz0, is a
halogenated acetophenone derivative.[1][2] Its structure is characterized by a 3,4-
dichlorophenyl ring attached to a bromoacetyl group. A summary of its key properties is
presented below.
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Property

Value

Reference

IUPAC Name

2-bromo-1-(3,4-

dichlorophenyl)ethanone

[1]

Molecular Formula

CsHsBrCl20

[1](2]

Molecular Weight

267.93 g/mol

[1]

Monoisotopic Mass

265.89008 Da

[1]2]

SMILES

C1=CC(=C(C=C1C(=0)CBr)Cl
)Cl

[1]2]

InChlKey

PAKFHEFMTRCFAU-
UHFFFAOYSA-N

[1](2]

Predicted Spectral Data

While specific experimental spectra for 2-Bromo-1-(3,4-dichlorophenyl)ethanone are not

readily available in the provided search results, we can predict the expected spectral data

based on its chemical structure and data from analogous compounds.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methylene protons adjacent to the carbonyl and bromine.

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~44-4.6 Singlet 2H -CHz2Br
~76-7.8 Doublet 1H Ar-H
~7.8-8.0 Doublet of doublets 1H Ar-H
~8.1-8.3 Doublet 1H Ar-H

Note: Predicted values are based on the analysis of similar structures and standard chemical

shift tables. The exact shifts and coupling constants would need to be determined

experimentally.
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The carbon-13 NMR spectrum will provide information on the carbon framework of the

molecule.

Chemical Shift (8) ppm Assighment
~30-35 -CHz2Br

~ 128 - 140 Aromatic carbons
~190 - 195 Carbonyl carbon (C=0)

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm~—2) Intensity Assignment

~ 3100 - 3000 Weak-Medium C-H stretch (aromatic)

~ 1700 - 1680 Strong C=0 stretch (ketone)

~ 1600 - 1450 Medium C=C stretch (aromatic ring)
~ 850 - 800 Strong C-Cl stretch

~ 700 - 600 Medium-Strong C-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition.

m/z lon Notes
Molecular ion peak cluster
~ 266, 268, 270 [M]* showing isotopic pattern for Br
and Cl.
Fragment corresponding to the
~ 187,189, 191 [M-Br]*+ _
loss of a bromine atom.
Fragment corresponding to the
~ 173, 175 [CeHsCI2CO]*+

dichlorophenacyl cation.
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Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed.

o Sample Preparation: A sample of 5-10 mg of 2-Bromo-1-(3,4-dichlorophenyl)ethanone is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in an
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

(0 ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300-500 MHz for 1H.

» Data Acquisition: Standard pulse sequences are used for acquiring *H and 3C{*H} NMR
spectra. Parameters such as acquisition time, relaxation delay, and number of scans are
optimized to obtain a good signal-to-noise ratio.

o Sample Preparation: For a solid sample, a small amount is mixed with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded
using an Attenuated Total Reflectance (ATR) accessory by placing the sample directly on the
crystal.

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum is recorded and subtracted from the sample spectrum to remove
contributions from atmospheric CO2 and water.

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), is used.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratios of the resulting ions are measured. High-resolution mass spectrometry (HRMS)
can be used to determine the exact mass and elemental formula.
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Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical
compound like 2-Bromo-1-(3,4-dichlorophenyl)ethanone using various spectroscopic

techniques.

Compound Synthesis

2-Bromo-1-(3,4-dichlorophenyl)ethanone

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) Mass Spectrometry

IR Spectroscopy

Data Interpretation

Structural Elucidation Functional Group ID Molecular Weight and Formula

Final Characterization

Verified Structure

Click to download full resolution via product page

Caption: Workflow for Compound Characterization.

This guide provides a summary of the predicted spectral data and general analytical methods
for 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Experimental verification of this data is

essential for its definitive characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectral Data of 2-Bromo-1-(3,4-
dichlorophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
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dichlorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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